molecular formula C8H11ClN2O B11906906 2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine CAS No. 1346708-17-5

2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine

Cat. No.: B11906906
CAS No.: 1346708-17-5
M. Wt: 186.64 g/mol
InChI Key: AOCMLFAYNRYYHT-UHFFFAOYSA-N
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Description

2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine is a chemical compound that features a pyridine ring substituted with a chlorine atom and an ether linkage to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine typically involves the reaction of 4-chloropyridine with an appropriate ethanamine derivative. One common method is the nucleophilic substitution reaction where 4-chloropyridine is reacted with N-methylethanolamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Chloropyridin-2-yl)oxy)acetic acid: Similar structure but with an acetic acid group instead of an ethanamine group.

    (4-Chloro-pyridin-2-yl)-methanol: Similar structure but with a methanol group instead of an ethanamine group.

Uniqueness

2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1346708-17-5

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(4-chloropyridin-2-yl)oxy-N-methylethanamine

InChI

InChI=1S/C8H11ClN2O/c1-10-4-5-12-8-6-7(9)2-3-11-8/h2-3,6,10H,4-5H2,1H3

InChI Key

AOCMLFAYNRYYHT-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=NC=CC(=C1)Cl

Origin of Product

United States

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